(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic peptide derived from Leu-Enkephalin, where the tyrosine residue at position 1 is substituted with 3,5-dibromo-tyrosine. This modification enhances the compound's stability and bioactivity, making it a valuable tool in biochemical and pharmacological research. The compound is classified as an endogenous peptide and falls under the category of neuropeptides, primarily interacting with opioid receptors to modulate various physiological responses, including pain perception and mood regulation .
The synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin typically involves two main steps:
The molecular formula of (3,5-Dibromo-Tyr1)-Leu-Enkephalin is , with a molecular weight of approximately 713.42 g/mol. The compound features two bromine atoms attached to the aromatic ring of the tyrosine residue, which significantly alters its physicochemical properties compared to non-brominated analogs .
The structural representation can be summarized as follows:
(3,5-Dibromo-Tyr1)-Leu-Enkephalin can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in research.
The mechanism of action for (3,5-Dibromo-Tyr1)-Leu-Enkephalin primarily involves its interaction with opioid receptors—specifically delta and mu receptors. The presence of the brominated tyrosine enhances binding affinity and stability, leading to prolonged receptor activation. This interaction modulates pain perception and various physiological responses mediated by these receptors .
Relevant data indicate that modifications such as bromination significantly affect both stability and bioactivity .
(3,5-Dibromo-Tyr1)-Leu-Enkephalin has several scientific uses:
Bromination of tyrosine residues occurs through distinct pathways:
Table 1: Bromination Methods for (3,5-Dibromo-Tyr¹)-Leu-Enkephalin
Method | Reagents/Conditions | Yield (%) | Regioselectivity | Key Advantages |
---|---|---|---|---|
Non-enzymatic Chemical | Br₂, Acetic Acid, 0°C, 30 min | 85–95 | High (3,5-specific) | Scalable, cost-effective |
Enzymatic (Haloperoxidases) | HOBr/MPO, pH 5–7, 37°C | 10–20 | Moderate | Physiologically relevant |
Solid-Phase Synthesis | Fmoc-Tyr(3,5-Br₂)-OH, SPPS | 70–80 | Excellent | Avoids post-synthetic modifications |
Tyrosine halogenation profoundly alters enkephalin’s physicochemical properties:
Table 2: Stability and Bioavailability Parameters of Brominated vs. Native Enkephalin
Parameter | (3,5-Dibromo-Tyr¹)-Leu-Enkephalin | Native Leu-Enkephalin | Change (%) |
---|---|---|---|
Plasma Half-Life (t₁/₂) | 30–45 min | 1–2 min | +1,500–2,200% |
LogP (Octanol-Water) | 1.8 ± 0.2 | –0.5 ± 0.3 | +460% |
BBB Permeability (PS, mL/s/g) | 2.7 × 10⁻⁴ | 7.7 × 10⁻⁵ | +250% |
DOR Binding Affinity (Kᵢ) | 1.2 nM | 14 nM | +91% |
Brominated enkephalins are not products of endogenous proenkephalin processing. Key distinctions include:
Table 3: Proenkephalin Processing Efficiency: Brominated vs. Native
Processing Metric | Brominated Proenkephalin | Native Proenkephalin | Impact |
---|---|---|---|
Initial Cleavage Half-Life | 45 min | 22 min | 2-fold delay |
Bioactive Peptide Yield | 160% of wild-type | 100% | 60% increase |
Dominant Products | MEAP, MEAGL | Met/Leu-enkephalin | Altered product ratio |
Endoglycosidase H Sensitivity | >60 min | <30 min | Delayed Golgi maturation |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5